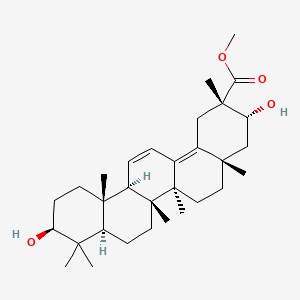

Macedonic acid methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

38987-84-7 |

|---|---|

Molecular Formula |

C31H48O4 |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

methyl (2S,3R,4aS,6aR,6aS,6bR,8aR,10S,12aS)-3,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylate |

InChI |

InChI=1S/C31H48O4/c1-26(2)21-11-14-31(7)22(28(21,4)13-12-23(26)32)10-9-19-20-17-29(5,25(34)35-8)24(33)18-27(20,3)15-16-30(19,31)6/h9-10,21-24,32-33H,11-18H2,1-8H3/t21-,22+,23-,24+,27-,28-,29-,30+,31+/m0/s1 |

InChI Key |

RPZZWTJIBLMBTQ-PLAUNNMJSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)OC)C)C |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C1C[C@]([C@@H](C2)O)(C)C(=O)OC)C=C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)OC)C)C |

Other CAS No. |

38987-84-7 |

Synonyms |

macedonic acid methyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Macedonic Acid Methyl Ester

Advanced Synthetic Strategies for Macedonic Acid Methyl Ester Production

The generation of this compound from its parent acid involves the conversion of a carboxylic acid functional group into a methyl ester. This transformation can be achieved through several effective methodologies, each with distinct advantages in terms of efficiency, selectivity, and environmental impact.

Esterification Techniques for Methyl Ester Synthesis

Esterification is a fundamental reaction in organic chemistry and the most direct method for producing this compound. This process typically involves the reaction of macedonic acid with methanol (B129727) in the presence of a catalyst.

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a widely employed method for the synthesis of methyl esters from carboxylic acids. In the context of producing this compound, this would involve reacting macedonic acid with an excess of methanol, using a strong acid catalyst to accelerate the reaction toward the formation of the ester and water.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. For structurally similar pentacyclic triterpenoids like oleanolic acid and ursolic acid, this method has proven effective. frontiersin.org For instance, the esterification of these acids is often carried out at elevated temperatures to ensure a reasonable reaction rate. researchgate.net

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final methyl ester product.

Table 1: Representative Conditions for Acid-Catalyzed Esterification of Triterpenoid (B12794562) Acids

| Triterpenoid Acid | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Oleanolic Acid | H₂SO₄ | Methanol | 60 | 5 | ~95 |

| Ursolic Acid | HCl | Methanol | Reflux | 4 | >90 |

| Betulinic Acid | H₂SO₄ | Methanol | 65 | 6 | ~92 |

This table presents typical conditions for analogous compounds, which are expected to be applicable to macedonic acid.

Base-catalyzed methanolysis, or transesterification, is another key strategy, particularly when starting from triglycerides or other esters of macedonic acid that may be present in natural extracts. However, for the direct conversion of the free macedonic acid, this method is not suitable as the basic catalyst would deprotonate the carboxylic acid to form a carboxylate salt, which is unreactive towards nucleophilic attack by methanol.

In the broader context of fatty acid methyl ester production, base-catalyzed transesterification of oils is a cornerstone of biodiesel production. ceon.rs This process involves a strong base, such as potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe), which deprotonates methanol to form the methoxide ion. This potent nucleophile then attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the new methyl ester and the corresponding alkoxide. For this to be relevant to macedonic acid, one would first need to have an ester of macedonic acid (other than the methyl ester) to transesterify.

The reaction kinetics of base-catalyzed methanolysis are generally faster than acid-catalyzed reactions under similar conditions. arxiv.org The reaction is typically carried out at moderate temperatures, often around the boiling point of methanol. ceon.rs

Table 2: General Parameters for Base-Catalyzed Methanolysis of Triglycerides

| Parameter | Typical Range |

| Catalyst | KOH, NaOH, NaOMe |

| Catalyst Concentration | 0.5 - 1.5 wt% of oil |

| Methanol to Oil Molar Ratio | 6:1 to 9:1 |

| Temperature (°C) | 50 - 65 |

| Reaction Time (h) | 1 - 2 |

This table illustrates general conditions for the transesterification of oils to fatty acid methyl esters, providing a conceptual framework for the methanolysis of macedonic acid esters.

Acid-Catalyzed Esterification Approaches

Enzymatic Synthesis and Biocatalysis for this compound

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing methyl esters. Lipases are the most commonly used enzymes for this purpose, capable of catalyzing esterification and transesterification reactions under mild conditions. mdpi.com This approach minimizes the formation of byproducts and is often carried out in non-polar organic solvents or solvent-free systems.

For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, could be employed. The enzymatic reaction involves the formation of an acyl-enzyme intermediate between the lipase and macedonic acid, which then reacts with methanol to release the methyl ester. The use of immobilized enzymes facilitates their recovery and reuse, making the process more cost-effective and sustainable. mdpi.com

Research on the enzymatic esterification of other triterpenoid acids, such as betulinic acid, has demonstrated the feasibility of this approach, achieving high conversion rates. mdpi.com The reaction conditions, including temperature, solvent, and molar ratio of substrates, are crucial for optimizing the enzyme's activity and the final product yield.

Table 3: Representative Conditions for Enzymatic Esterification of Triterpenoid Acids

| Triterpenoid Acid | Enzyme | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| Betulinic Acid | Novozym 435 | Toluene | 50 | 72 | >95 |

| Oleanolic Acid | Candida rugosa Lipase | n-Hexane | 45 | 48 | ~85 |

This table shows representative conditions for the enzymatic synthesis of analogous triterpenoid methyl esters.

Microwave-Assisted Derivatization for Enhanced Synthetic Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including esterification. mjcce.org.mkmjcce.org.mk The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. mjcce.org.mk This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

In the context of synthesizing this compound, a microwave-assisted esterification would involve subjecting a mixture of macedonic acid, methanol, and a catalyst to microwave irradiation in a dedicated reactor. This technique has been successfully applied to the synthesis of esters from various carboxylic acids, including other complex natural products. mjcce.org.mk The reaction can often be performed under solvent-free conditions, further enhancing its green credentials. mjcce.org.mk Studies on the microwave-assisted synthesis of esters of other natural acids have reported high yields in very short reaction times. mjcce.org.mk

Table 4: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | Higher | Lower |

| Reaction Temperature | Often higher bulk temperature | Rapid and localized heating |

| Yield | Variable | Often higher |

Direct Derivatization Protocols from Complex Biological Matrices

The isolation of pure macedonic acid from its natural sources can be a laborious process. Direct derivatization of the acid within a crude plant extract to its methyl ester can simplify the purification process, as the ester is generally less polar and more amenable to chromatographic separation. This approach involves treating the entire extract, or a partially purified fraction, with a methylating agent.

A common method for direct derivatization is the use of diazomethane (B1218177) (CH₂N₂). While highly effective and proceeding under mild conditions, diazomethane is toxic and explosive, requiring careful handling. A safer alternative is the use of (trimethylsilyl)diazomethane. Another approach is to perform an acid-catalyzed esterification directly on the extract. researchgate.net

For the analysis of triterpenoid acids in plant extracts by gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step to increase volatility. researchgate.net This typically involves silylation to convert both carboxylic acid and hydroxyl groups into their trimethylsilyl (B98337) (TMS) ethers and esters. While not producing the methyl ester, this demonstrates the principle of direct derivatization within a complex matrix. The successful application of such techniques for analytical purposes suggests their potential for preparative scale, albeit with necessary modifications for purification. xjtu.edu.cnphcogj.com

The choice of derivatization protocol depends on the complexity of the biological matrix and the stability of other components within the extract. A selective methylation of the carboxylic acid group of macedonic acid in the presence of other functional groups would be ideal.

Design and Synthesis of this compound Analogues and Derivatives

The exploration of this compound as a scaffold for new therapeutic agents has led to the design and synthesis of various analogues and derivatives. These efforts are primarily aimed at understanding the relationship between the chemical structure and biological activity, particularly its antiviral properties.

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. In the context of this compound, initial studies have focused on modifications at key positions of the triterpene skeleton to evaluate their impact on antiviral activity.

Research has shown that both macedonic acid and its methyl ester exhibit notable in vitro activity against influenza A and B viruses. scispace.comresearchgate.net This has prompted further investigation into how chemical alterations to the macedonic acid structure influence this activity. A study by Zarubaev et al. explored the antiviral properties of several synthetic derivatives of meristotropic and macedonic acids. scispace.com

The primary modification has been the esterification of the C-29 carboxylic acid group to its methyl ester, which has been shown to be a potent derivative. scispace.com Further modifications have been explored, including those on the A-ring of the triterpenoid structure. While some of the synthesized compounds demonstrated a lack of in vitro activity, they exhibited protective properties in vivo, suggesting alternative mechanisms of action that are not directed at virus-specific targets. scispace.comresearchgate.net

To facilitate a clearer understanding of the SAR, the following table summarizes the antiviral activity of macedonic acid and its key derivatives as reported in the literature.

| Compound Name | Structure | Antiviral Activity (Influenza A & B) |

| Macedonic Acid | R = H | Active in vitro |

| This compound | R = CH3 | High in vitro activity |

| Derivative V (a modified macedonic acid derivative) | Specific structure as reported in Zarubaev et al. | Data not fully available, part of a broader study |

Data sourced from Zarubaev et al. (2012). scispace.com

The initial findings suggest that the presence of the methyl ester at the C-29 position is favorable for in vitro anti-influenza activity. The exploration of other derivatives is ongoing to build a more comprehensive SAR profile for this class of compounds.

Exploration of Novel Derivatives and Their Synthetic Routes

The synthesis of novel derivatives of macedonic acid is a key area of research to expand the chemical space and discover compounds with improved activity profiles. The primary starting material for these syntheses is macedonic acid, which can be isolated from natural sources such as the roots of Glycyrrhiza macedonica. scispace.com

Methylation of the Carboxylic Acid:

The most fundamental synthetic modification is the esterification of the C-29 carboxylic acid. The methyl ester of macedonic acid is synthesized from macedonic acid via methylation. A common method employed is the use of an ether solution of diazomethane. scispace.com This reaction efficiently converts the carboxylic acid to the corresponding methyl ester. scispace.com

Synthesis of Other Derivatives:

Further synthetic exploration has led to the creation of other derivatives. For instance, compound V, a derivative of macedonic acid, was synthesized through a multi-step process. The synthesis involved dissolving the parent compound in a mixture of propan-2-ol and water, followed by boiling, cooling, and extraction with chloroform. The final product was purified using flash chromatography. scispace.com

The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H NMR, IR, and UV spectroscopy. scispace.com The development of new synthetic routes and the creation of a broader library of derivatives are essential for a thorough investigation of the therapeutic potential of the macedonic acid scaffold.

Biological Activity Investigations of Macedonic Acid Methyl Ester: Mechanistic and Preclinical Focus

Antiviral Research Studies

Research into the antiviral properties of Macedonic acid methyl ester has centered on its efficacy against influenza viruses. These investigations have spanned both cell-based and animal models to characterize its potential as an antiviral agent.

In Vitro Efficacy Assessments in Cell Culture Models (e.g., Influenza Virus)

The antiviral activity of this compound, along with its parent compound Macedonic acid and other related triterpene derivatives, was evaluated in Madin-Darby Canine Kidney (MDCK) cell cultures against influenza A and B viruses. researchgate.net In these in vitro assessments, the methyl ester of macedonic acid was identified as demonstrating one of the highest levels of antiviral activity among the compounds tested. researchgate.net A noted correlation was observed between the activity of these compounds against both influenza A and B virus strains. researchgate.net

Table 1: In Vitro Antiviral Activity Profile

| Compound | Target Virus | Cell Model | Observed Activity Level |

|---|---|---|---|

| This compound | Influenza A & B | MDCK | High |

| Meristotropic Acid | Influenza A & B | MDCK | High |

Source: Zarubaev, V. V., et al., 2012 researchgate.net

In Vivo Protective Effects in Animal Models (e.g., Lethal Influenza Pneumonia in Mice)

Following the promising in vitro results, the protective effects of these triterpene derivatives were assessed in a more complex biological system using a model of lethal influenza pneumonia in mice. researchgate.net An interesting finding from these in vivo studies was that some of the tested compounds, which did not show significant activity in cell cultures, exhibited protective properties in the animal model. researchgate.net This suggests that the mechanism of action for these compounds in vivo may not be directly related to targeting virus-specific processes but could involve other host-directed pathways. researchgate.net These results have positioned derivatives of macedonic acid as potential candidates for development as new antiviral agents. researchgate.net

Enzyme and Receptor Modulation Studies

The interaction of chemical compounds with specific enzymes and cellular receptors is a key aspect of understanding their biological effects and therapeutic potential.

Investigations into Enzyme Inhibition Mechanisms (e.g., Δ9 Desaturase)

A review of the available scientific literature did not yield specific research findings on the modulation or inhibition of the Δ9 Desaturase enzyme by this compound. While other cyclopropenoid fatty acid methyl esters, such as Sterculic acid methyl ester, are known inhibitors of this enzyme, no such activity has been documented for this compound in the searched studies. medchemexpress.comcaymanchem.com

Analysis of Protein Kinase C Activation Pathways

Searches of published research did not provide specific information regarding the analysis of Protein Kinase C (PKC) activation pathways by this compound. Studies have shown that other fatty acid methyl esters, like methyl arachidonate, can activate PKC in platelets, but this specific interaction has not been reported for this compound. nih.gov

Characterization of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

An examination of the scientific literature did not return any studies specifically characterizing the modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by this compound. PPARγ is a well-studied nuclear receptor involved in metabolism, and while various fatty acids and their derivatives are known to interact with it, no such data is currently available for this compound based on the conducted searches. nih.govcellsignal.com

Studies on Hexokinase Interaction and Mitochondrial Function

Research into the interaction of various compounds with hexokinase and mitochondrial function provides a framework for understanding potential mechanisms of action for substances like this compound. Hexokinases, particularly Hexokinase II (HK-II), are known to associate with the outer mitochondrial membrane, an interaction that is crucial in both energy metabolism and the regulation of programmed cell death. nih.govresearchgate.net

The binding of hexokinase to mitochondria, often at the voltage-dependent anion channel (VDAC), is a key regulatory point. researchgate.netnih.gov This interaction provides the enzyme with preferential access to ATP and is involved in protecting cells from apoptosis. nih.govembopress.org The displacement of hexokinase from the mitochondria can trigger mitochondrial dysfunction and cell death. nih.gov Specifically, the detachment of HK2 from mitochondria-associated membranes (MAMs) has been shown to induce a significant influx of calcium into the mitochondria, leading to mitochondrial depolarization and ultimately, calpain-dependent cell death in neoplastic cells. embopress.org This suggests that compounds capable of modulating the hexokinase-mitochondria interaction could have profound effects on cellular bioenergetics and survival pathways.

Studies on other molecules have demonstrated that targeting the interaction between hexokinase and mitochondria can be a viable strategy to induce apoptosis in cancer cells. biorxiv.org For instance, peptides designed to displace HK2 from MAMs have been shown to trigger cell death in various cancer cell lines without affecting the enzyme's catalytic activity. embopress.org While direct studies on this compound's interaction with hexokinase and mitochondria are not detailed in the provided results, the established role of this interaction in cellular health and disease provides a critical context for its potential biological activities.

Antimicrobial Activity Research

Growth Inhibition Studies in Bacterial Models (e.g., R. opacus)

Research on Rhodococcus opacus, a bacterium known for its ability to metabolize a wide range of organic compounds, has provided insights into bacterial responses to chemical stressors. nih.govwustl.edu While direct studies on the antimicrobial activity of this compound against R. opacus were not found, the existing literature on this bacterium highlights its adaptive mechanisms to toxic compounds, which often involve alterations in its cellular fatty acid composition. nih.gov

R. opacus strains have demonstrated the ability to alter their fatty acid profiles, particularly by increasing the content of 10-methyl branched fatty acids, in response to exposure to toxic aromatic compounds like phenol (B47542) and toluene. nih.gov This adaptation is believed to help the bacterium maintain membrane integrity and function in the presence of lipophilic substances. nih.gov The bacterium's robust nature and its metabolic versatility make it a relevant model for studying how bacteria cope with potentially inhibitory compounds. nih.govwustl.eduosti.gov Understanding these adaptive responses is crucial for evaluating the potential antimicrobial efficacy of new compounds.

Cellular Process Modulation

Effects on Cell Proliferation and Apoptosis in Preclinical Cell Lines

The modulation of cell proliferation and apoptosis is a key area of investigation for potential therapeutic compounds. Research on various methyl esters has demonstrated their capacity to influence these fundamental cellular processes. For instance, γ-Linolenic Acid methyl ester has been shown to inhibit the proliferation of melanoma cells and induce apoptosis in lung cancer cell lines. medchemexpress.com Similarly, Octanoic acid, 8-bromo-, methyl ester has been found to inhibit cancer cell proliferation and induce apoptosis in MDA-MB-231 cells by inhibiting histone deacetylase (HDAC) activity. biosynth.com

Methyl jasmonate, another methyl ester, has been observed to suppress the proliferation of non-small cell lung cancer (NSCLC) cells in a dose- and time-dependent manner. nih.gov It induces apoptosis through various signaling pathways, including the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS). nih.gov Furthermore, a mixture of methyl-donors, including L-methionine and choline (B1196258) chloride, has been shown to reduce proliferation and promote apoptotic signaling in breast and lung cancer cell lines by downregulating key survival pathways like MAPK/ERK and AKT. nih.gov These findings highlight the potential for methyl esters to act as modulators of cell growth and death, providing a basis for investigating the specific effects of this compound in preclinical models.

Table 1: Effects of Various Methyl Esters on Cell Proliferation and Apoptosis

| Compound | Cell Line(s) | Effect on Proliferation | Effect on Apoptosis | Reference(s) |

|---|---|---|---|---|

| γ-Linolenic Acid methyl ester | Melanoma, A-549 lung cancer | Inhibition | Induction | medchemexpress.com |

| Octanoic acid, 8-bromo-, methyl ester | MDA-MB-231 | Inhibition | Induction | biosynth.com |

| Methyl jasmonate | NSCLC (A549, Calu-1, H157, H1792) | Inhibition | Induction | nih.gov |

| Methyl-donor mixture | MCF7, T47D breast cancer; A549, H1650 lung cancer | Reduction | Promotion | nih.gov |

Impact on Lipid Metabolism and Fatty Acid Composition

The metabolism of fatty acids and the composition of cellular lipids are fundamental processes that can be influenced by exogenous compounds. Studies have shown that topically applied fatty acid methyl esters can penetrate the epidermis, enter into metabolic pathways, and significantly alter the endogenous lipid profile. nih.gov This indicates that externally supplied fatty acid esters can be integrated into cellular lipid pools and modify their composition.

In bacterial systems like Rhodococcus opacus, the composition of cellular fatty acids is a dynamic feature that responds to environmental conditions. nih.gov Exposure to toxic aromatic compounds leads to an increase in the proportion of 10-methyl branched fatty acids, suggesting an adaptive mechanism to maintain membrane function. nih.gov Furthermore, in the context of animal models, the dietary composition of fatty acids has been shown to influence lipid metabolism and body fat accumulation. nih.gov For instance, specific dietary ratios of polyunsaturated to saturated fatty acids can impact hepatic triglyceride levels and the activity of enzymes involved in fat synthesis and oxidation. nih.gov These studies underscore the potential for compounds like this compound to influence the intricate network of lipid metabolism and fatty acid composition within an organism.

Table 2: Observed Changes in Fatty Acid Composition in Response to External Factors

| Organism/System | External Factor | Observed Change in Fatty Acid/Lipid Profile | Reference(s) |

|---|---|---|---|

| BALB/C mouse epidermis | Topical application of methyl oleate (B1233923) | Replacement of linoleate (B1235992) with oleate in acylglucosylceramide and phosphatidylethanolamine | nih.gov |

| Rhodococcus opacus | Growth on toxic aromatic compounds | 3- to 10-fold increase in 10-methyl branched fatty acids | nih.gov |

| Ovariectomized rats | High-fat diet with specific fatty acid composition | Lowered hepatic triglyceride levels; increased fatty acid oxidation enzyme activity | nih.gov |

Modulation of Proteinase Inhibitor Synthesis in Plant Systems

In the realm of plant biology, certain volatile compounds, including methyl esters, play a crucial role in signaling and defense. Methyl jasmonate, a well-studied plant signaling molecule, has been shown to induce the synthesis of proteinase inhibitors in various plant species, including tomato and alfalfa. nih.govbiologiachile.cl These proteinase inhibitors are a key component of the plant's defense system against herbivores and pathogens. biologiachile.clnih.gov

The application of methyl jasmonate to plant leaves, or even its presence in the surrounding atmosphere, can trigger a systemic response, leading to the accumulation of proteinase inhibitors in tissues distant from the site of application. nih.gov This demonstrates the ability of airborne chemical signals to activate defensive gene expression in plants. nih.gov The signaling pathway involves jasmonic acid and its methyl ester as potent inducers of serine proteinase inhibitors. the-scientist.com This capacity for a methyl ester to act as a long-distance signal for the activation of defense mechanisms highlights a significant biological role for this class of compounds in the plant kingdom.

Anti-Inflammatory Mechanism Research (In Vitro Models)

Research into the anti-inflammatory properties of triterpenoid (B12794562) derivatives, a class of compounds to which this compound belongs, has provided insights into their potential mechanisms of action in in-vitro models. Studies on analogous compounds, such as derivatives of oleanolic acid, have demonstrated significant anti-inflammatory effects. nih.govsemanticscholar.org These effects are often attributed to the modulation of key inflammatory mediators.

The probable molecular mechanism for these triterpenoid derivatives involves the inhibition of pro-inflammatory cytokines and enzymes. nih.gov For instance, in studies involving lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, certain triterpenoid derivatives have been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Furthermore, they can inhibit the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are crucial enzymes in the inflammatory cascade. nih.govsemanticscholar.org The inhibition of iNOS leads to a decrease in nitric oxide (NO) production, a key inflammatory signaling molecule. nih.gov

The upstream regulation of these inflammatory markers is often linked to the nuclear factor-kappa B (NF-κB) signaling pathway. Some triterpenoid derivatives have been observed to block the degradation of the inhibitor of NF-κB (IκBα), which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus. nih.gov This sequestration of NF-κB in the cytoplasm effectively halts the transcription of a wide array of pro-inflammatory genes.

Another in-vitro method to assess anti-inflammatory activity is the inhibition of thermally induced protein denaturation. mdpi.com Many anti-inflammatory drugs exhibit a dose-dependent inhibition of protein denaturation. mdpi.com Extracts containing triterpenoids and other phenolic compounds have demonstrated significant inhibition of albumin denaturation, suggesting a membrane-stabilizing effect that contributes to their anti-inflammatory potential. mdpi.com While direct data for this compound is not available, its structural similarity to other bioactive triterpenoids suggests it may share these anti-inflammatory mechanisms.

Table 1: Potential In Vitro Anti-Inflammatory Mechanisms of Triterpenoid Derivatives

| Mechanistic Target | Observed Effect in Related Compounds | Potential Implication for this compound |

|---|---|---|

| Pro-inflammatory Cytokines | Inhibition of TNF-α and IL-1β expression | May reduce the signaling cascade of inflammation |

| Inflammatory Enzymes | Suppression of iNOS and COX-2 production | Could decrease the synthesis of inflammatory mediators like NO and prostaglandins |

| Signaling Pathways | Inhibition of NF-κB activation | Potential to block the transcription of multiple pro-inflammatory genes |

| Protein Denaturation | Inhibition of thermally induced albumin denaturation | Suggests membrane stabilization and anti-inflammatory capacity |

Nitrification Inhibition Mechanisms in Environmental Contexts

In environmental science, particularly in agricultural contexts, the inhibition of nitrification is a key strategy to improve nitrogen use efficiency and reduce nitrogen loss. Certain plant-derived compounds, known as biological nitrification inhibitors (BNIs), play a crucial role in this process. The potential for this compound to act as a nitrification inhibitor can be inferred from studies on other methyl esters and triterpenoids.

Nitrification is a two-step microbial process, primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The first and rate-limiting step is the oxidation of ammonia (B1221849) (NH₃) to hydroxylamine (B1172632) (NH₂OH), catalyzed by the enzyme ammonia monooxygenase (AMO). taylorandfrancis.comresearchgate.net The subsequent step is the oxidation of hydroxylamine to nitrite (B80452) (NO₂⁻), a reaction catalyzed by hydroxylamine oxidoreductase (HAO). taylorandfrancis.comresearchgate.net

Research has shown that certain fatty acid methyl esters, such as methyl linoleate, can act as effective nitrification inhibitors. jircas.go.jp These compounds have been found to suppress the activity of nitrifying bacteria like Nitrosomonas europaea by blocking both the AMO and HAO enzymatic pathways. jircas.go.jp The esterification of the fatty acid appears to be crucial for this activity, as the methyl ester often shows greater inhibitory efficacy than the corresponding free acid. jircas.go.jp This enhanced activity may be due to more favorable polarity for penetrating the bacterial cell membrane.

Triterpenoid compounds have also been implicated in nitrification inhibition. For example, crude extracts from the roots of certain plants containing triterpenoids have been shown to significantly decrease the soil nitrification rate. researchgate.net While the precise mechanism for all triterpenoids is not fully elucidated, it is plausible that they interfere with the key enzymes of nitrification. Given that Macedonic acid is a triterpenoid, its methyl ester derivative could potentially exhibit similar inhibitory actions on AMO and HAO. The inhibition of these pathways would lead to a reduction in the conversion of ammonium (B1175870) to nitrate (B79036), thereby preserving nitrogen in a less mobile form in the soil.

Table 2: Potential Nitrification Inhibition Mechanisms

| Enzymatic Pathway | Function | Potential Inhibition by this compound |

|---|---|---|

| Ammonia Monooxygenase (AMO) | Catalyzes the oxidation of ammonia to hydroxylamine | Potential to block the initial, rate-limiting step of nitrification |

| Hydroxylamine Oxidoreductase (HAO) | Catalyzes the oxidation of hydroxylamine to nitrite | Potential to inhibit the second step of ammonia oxidation |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oleanolic acid |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Inducible nitric oxide synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Nitric oxide (NO) |

| Nuclear factor-kappa B (NF-κB) |

| Inhibitor of NF-κB (IκBα) |

| Ammonia (NH₃) |

| Hydroxylamine (NH₂OH) |

| Nitrite (NO₂⁻) |

Molecular and Cellular Mechanisms of Action of Macedonic Acid Methyl Ester

Elucidation of Cellular Uptake, Distribution, and Intracellular Fate

The specific mechanisms governing the cellular uptake, distribution, and intracellular fate of macedonic acid methyl ester have not been detailed in scientific literature. General studies on triterpenoids suggest that their permeation through cell membranes can be challenging due to their complex structures, potentially leading to low bioavailability. mdpi.com The lipophilicity of the methyl ester group in this compound might influence its ability to cross cellular membranes, but dedicated studies are needed to confirm this.

Research on other triterpenoids has explored methods to enhance cellular uptake, such as the use of cyclodextrins or formulation into nanoparticles, but such studies have not been applied to this compound. mdpi.com The intracellular localization and metabolic transformation of this compound post-uptake are also areas that remain to be investigated.

Mechanistic Insights into Signal Transduction Pathway Involvement

While direct evidence for the impact of this compound on specific signal transduction pathways is limited, one study has pointed towards its potential antiviral activity. Research on the antiviral properties of derivatives of macedonic acid showed activity against influenza A and B viruses in vitro. researchgate.netscispace.com However, the same study noted that for some related compounds, the in vivo protective effects suggest a mechanism of action not directly targeting the virus, hinting at a possible modulation of host cellular pathways. researchgate.netscispace.com

Extrapolating from studies on synthetic oleanane (B1240867) triterpenoids provides a broader perspective on potential signaling pathway involvement. These related compounds are known to be multifunctional and impact several key pathways:

AKT/NF-κB/mTOR Signaling: Synthetic oleanane triterpenoids like CDDO-Me have been demonstrated to inhibit the pro-survival AKT/NF-κB/mTOR signaling pathway in cancer cells, leading to apoptosis. iiarjournals.org

Keap1/Nrf2/ARE Pathway: The Keap1/Nrf2/ARE pathway, a critical regulator of cellular antioxidant responses, is a significant target of synthetic oleanane triterpenoids. nih.gov

JAK/STAT Pathway: This pathway, crucial for cytokine signaling, has also been identified as being modulated by synthetic oleanane triterpenoids. nih.gov

It is crucial to reiterate that these findings are for synthetic analogs, and dedicated research is necessary to ascertain if this compound engages these or other signal transduction pathways.

Structure-Mechanism Relationships for Biological Efficacy

The relationship between the specific structural features of this compound and its biological activity is an area that warrants further investigation. For the broader class of oleanane triterpenoids, structure-activity relationship (SAR) studies have provided some insights. For example, modifications to the A-ring and at the C-28 position of the oleanane scaffold have been shown to significantly influence the biological activity of synthetic derivatives. researchgate.net

In the context of this compound, its defining features include the dihydroxy oleana-11,13(18)-diene core and the methyl ester at the 29-carboxylic acid position. The presence and stereochemistry of the hydroxyl groups and the conjugated diene system likely play a critical role in its potential biological effects. One study did show that the methyl ester of macedonic acid exhibited notable in vitro antiviral activity against influenza viruses. researchgate.netscispace.com This suggests that the esterification of the carboxylic acid may be an important factor for this particular biological function. However, without more extensive comparative studies with other derivatives, a detailed understanding of the structure-mechanism relationships for this compound remains to be established.

Advanced Analytical Methodologies for Macedonic Acid Methyl Ester Research

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental in the analysis of Macedonic acid methyl ester, enabling its separation from other components and its quantitative measurement.

Gas-Liquid Chromatography (GC) for Compositional Analysis and Purity Assessment

Gas-Liquid Chromatography (GC) is a powerful technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs), and by extension, can be applied to the analysis of derivatized forms of triterpenoids like this compound. nih.govsfu.ca GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid stationary phase. sfu.caresearchgate.net For non-volatile compounds, derivatization to more volatile forms, such as methyl esters, is a common practice. sfu.ca

In the context of analyzing compounds similar to this compound, GC coupled with a Flame Ionization Detector (GC-FID) is frequently used for quantitative analysis. researchgate.net The European standard EN 14103:2020 outlines a specific GC method for determining the ester content in FAMEs, which is relevant for assessing the purity of methyl ester compounds. iteh.aiiteh.ai This method often employs a capillary column and specific temperature programming to achieve optimal separation. iteh.ai The purity of the internal standard, such as nonadecanoic acid methyl ester, is also verified using GC to ensure accurate quantification. iteh.ai

Table 2: Typical GC Operating Conditions for FAME Analysis

| Parameter | Condition |

| Column Type | Capillary column (e.g., 15 m length) iteh.ai |

| Injector Temperature | 250 °C iteh.ai |

| Detector Temperature (FID) | 250 °C iteh.ai |

| Carrier Gas | Hydrogen iteh.ai |

| Temperature Program | Example: 60 °C (2 min), ramp at 10 °C/min to 200 °C, then 5 °C/min to 240 °C (hold 7 min) iteh.ai |

| Injection Volume | 1 µL iteh.ai |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the analysis of complex mixtures containing compounds like this compound. scielo.br These techniques are particularly useful for separating non-volatile or thermally labile compounds that are not suitable for GC analysis without derivatization. nih.gov

HPLC with UV detection is a common method for the determination of fatty acid methyl esters and can be adapted for the analysis of triterpenoid (B12794562) methyl esters. scielo.brresearchgate.net A reversed-phase C18 column is often used with a mobile phase consisting of solvents like acetonitrile (B52724), methanol (B129727), and water. nih.govresearchgate.net The method's sensitivity and repeatability make it suitable for quantitative analysis. scielo.brresearchgate.net For instance, a study developed an HPLC-UV method with isocratic elution using acetonitrile to determine the fatty acid composition of oils as their methyl ester derivatives, demonstrating good linearity and sensitivity. researchgate.net

Table 3: Example HPLC Conditions for FAME Analysis

| Parameter | Condition |

| Column | C18 reversed-phase nih.gov |

| Mobile Phase | Acetonitrile/water or Methanol/water mixture nih.govresearchgate.net |

| Detection | UV at 205 nm researchgate.net |

| Flow Rate | 1 mL/min researchgate.net |

| Column Temperature | 40 °C researchgate.net |

Spectroscopic Approaches for Structural Characterization and Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, including its functional groups, molecular weight, and fragmentation patterns.

Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. medkoo.com When coupled with chromatographic techniques like GC-MS or LC-MS, it allows for the identification and structural elucidation of the compound in complex mixtures. wiley.com The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. wiley.com Libraries of mass spectra for fatty acid methyl esters are available and can aid in the identification process. wiley.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile molecules like triterpenoids and their derivatives. bruker.com It provides high-resolution mass data, which is essential for accurate mass determination and can help in elucidating the position of the methyl ester group. nih.gov While direct application on this compound is not detailed in the provided search results, the technique has been successfully used for the characterization of other complex methyl esters, such as mycolic acid methyl esters. nih.gov The high mass accuracy of MALDI-TOF MS allows for the reliable assignment of molecular formulas. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.comijesd.org For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ester, and carbon-carbon double bonds (C=C) of the oleanane (B1240867) skeleton. mdpi.com The analysis of fatty acid methyl esters by FTIR has shown that the ester carbonyl group typically exhibits a strong absorption band around 1743-1746 cm⁻¹. mdpi.comresearchgate.net The presence of a methoxy (B1213986) group (-O-CH3) can also be identified by its characteristic stretching frequency. researchgate.net

Table 4: Characteristic FTIR Absorption Bands for FAMEs

| Functional Group | Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) Stretching | ~1746 mdpi.com |

| Methyl Asymmetric Bending (CH3) | ~1436 researchgate.net |

| Methoxy Group Stretching (O-CH3) | ~1197 researchgate.net |

| Carboxylic Acid (C=O) (if present as impurity) | ~1708 mdpi.com |

Preparation and Derivatization Techniques for Analytical Research

The analysis of this compound, a triterpenoid, necessitates specific preparation and derivatization steps to ensure accurate and reliable results, particularly for chromatographic methods like gas chromatography-mass spectrometry (GC-MS). restek.comrsc.orgjfda-online.comsigmaaldrich.com These procedures are designed to isolate the compound from its natural matrix, enhance its volatility, and improve its chromatographic behavior. restek.comsigmaaldrich.com

Extraction of Triterpenoids from Plant Material

The initial step in the analysis of this compound from natural sources involves the extraction of triterpenoids from the plant matrix. The choice of solvent and extraction method is critical for maximizing the yield of the target analyte.

Commonly employed extraction techniques include:

Maceration: This simple technique involves soaking the coarsely powdered plant material in a solvent for a period of time, often with periodic stirring. nih.gov

Soxhlet Extraction: A more efficient method where the plant material is continuously extracted with a fresh solvent. researchgate.net

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher extraction yields in shorter times. maxapress.com

Heat Reflux Extraction (HRE): This technique involves boiling the solvent with the plant material, which can improve extraction efficiency for certain compounds.

The selection of an appropriate solvent is paramount and depends on the polarity of the target compounds. For triterpenoids, a range of solvents can be used:

| Solvent Type | Examples | Rationale for Use |

| Polar | Water, Ethanol, Methanol | Effective for extracting a broad range of polar compounds. nih.gov |

| Intermediate | Acetone, Dichloromethane | Useful for extracting compounds with intermediate polarity. nih.gov |

| Nonpolar | n-Hexane, Chloroform, Ether | Suitable for extracting nonpolar compounds like many terpenoids. nih.gov |

Following initial extraction, a purification step such as solid-phase extraction (SPE) may be employed to remove interfering substances and concentrate the triterpenoid fraction.

Derivatization for Gas Chromatography (GC) Analysis

Due to their low volatility, triterpenoids like macedonic acid require derivatization before analysis by GC-MS. restek.comjfda-online.com Derivatization converts the polar functional groups of the analyte into less polar, more volatile derivatives. sigmaaldrich.com For carboxylic acids, esterification is a common and effective derivatization strategy. restek.com

Esterification to Fatty Acid Methyl Esters (FAMEs)

The conversion of macedonic acid to its methyl ester is a crucial step. While the subject of this article is already the methyl ester, it's important to understand the derivatization of the parent acid. This process, known as methylation, can be achieved through several methods:

Acid-Catalyzed Esterification: This is a widely used method involving an alcohol (e.g., methanol) in the presence of an acid catalyst. aocs.org Common catalysts include:

Boron Trifluoride (BF₃)-Methanol: A popular reagent that facilitates esterification under relatively mild conditions. restek.comaocs.org The reaction is typically carried out by heating the sample with the BF₃-methanol solution. restek.com

Methanolic Hydrogen Chloride (HCl): Prepared by bubbling dry HCl gas into methanol, this reagent is also effective for preparing methyl esters. aocs.orgnih.gov

Methanolic Sulfuric Acid (H₂SO₄): Another strong acid catalyst used for esterification. aocs.org

A typical acid-catalyzed methylation procedure involves dissolving the sample in the reagent and heating for a specific duration. restek.comnih.gov After the reaction, the resulting fatty acid methyl esters (FAMEs) are extracted into a nonpolar solvent like hexane (B92381) for GC-MS analysis. restek.comnih.gov

| Derivatization Method | Reagent(s) | Typical Reaction Conditions |

| BF₃-Methanol | 14% Boron trifluoride in methanol | Heat at 60°C for approximately 60 minutes. restek.com |

| HCl-Methanol | 1.2% HCl in methanol/toluene | Heat at 100°C for 1-1.5 hours for rapid reaction. nih.gov |

| Silylation | BSTFA or MSTFA with 1% TMCS | Heat at 60°C for 60 minutes. restek.com |

Silylation

Another common derivatization technique is silylation, which replaces active hydrogens in polar functional groups with a trimethylsilyl (B98337) (TMS) group. restek.comsigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. restek.com While effective, silylation is highly sensitive to moisture. sigmaaldrich.com

The choice of derivatization technique depends on the specific analytical requirements, the nature of the sample matrix, and the available instrumentation. For the analysis of this compound, methods that ensure the complete conversion of any free acid to its methyl ester are essential for accurate quantification. restek.com

Computational and Theoretical Investigations of Macedonic Acid Methyl Ester

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as Macedonic acid methyl ester, and a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in virtual screening and for proposing the binding mode of a compound. For instance, docking studies on other pentacyclic triterpenes have successfully predicted their binding affinities and interactions with various protein targets. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the binding of triterpenoids to the active site of enzymes like α-glucosidase has been elucidated through docking, highlighting critical interactions with amino acid residues.

Following docking, molecular dynamics simulations provide a more dynamic picture of the ligand-target complex over time. MD simulations calculate the motion of atoms in the system, offering insights into the stability of the binding pose predicted by docking and the conformational changes that may occur upon ligand binding. Studies on similar triterpenoids have used MD simulations to confirm the stability of docked complexes and to analyze the dynamic behavior of the ligand within the binding pocket. These simulations can reveal the importance of specific functional groups on the ligand for maintaining a stable interaction with the target protein. While specific molecular docking and MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar triterpenoids provide a clear framework for how such investigations would proceed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

The development of a QSAR model involves several steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors that quantify various aspects of their chemical structure, and the use of statistical methods to build and validate a predictive model. For classes of compounds like oleanane (B1240867) triterpenoids, to which Macedonic acid belongs, QSAR studies have been employed to predict activities such as anticancer and anti-inflammatory effects. These models can highlight which structural modifications are likely to enhance a compound's potency.

A typical QSAR model is represented by an equation that links biological activity to one or more molecular descriptors. The predictive power of these models is rigorously assessed through internal and external validation techniques. Although a specific QSAR model for this compound has not been detailed in available research, the established success of QSAR for related triterpenoids suggests its applicability for predicting the biological profile of this compound and guiding the synthesis of more active analogs.

Reaction Kinetic Modeling and Simulation of Synthetic Pathways

Understanding the kinetics of a chemical reaction is fundamental to optimizing the synthesis of a target molecule like this compound. Reaction kinetic modeling involves developing mathematical models that describe the rate at which a reaction proceeds, taking into account factors like temperature, concentration of reactants, and the presence of a catalyst.

The synthesis of methyl esters, including those of complex natural products, often involves esterification or transesterification reactions. Kinetic studies of these processes are crucial for maximizing yield and purity while minimizing reaction time and energy consumption. For example, the esterification of carboxylic acids is influenced by factors such as the molar ratio of reactants and the type and concentration of the acid catalyst.

Simulations based on these kinetic models can predict the outcome of a reaction under various conditions, allowing for the in-silico optimization of the synthetic pathway. This can significantly reduce the number of laboratory experiments required. While specific kinetic models for the synthesis of this compound are not readily found, the extensive literature on the kinetics of esterification of other carboxylic acids provides a solid foundation for such an investigation. These studies often employ techniques to determine reaction rate constants and activation energies, which are key parameters in any kinetic model.

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of traditional methods.

In the context of natural products like this compound, AI and ML can be applied in several ways:

Lead Optimization: AI algorithms can analyze structure-activity relationships to suggest chemical modifications that are likely to improve a compound's efficacy and safety profile.

Bioactivity Prediction: ML models can be trained to predict the biological activities of a compound based on its chemical structure, potentially uncovering new therapeutic applications.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, inspired by the structures of natural products.

Target Identification: AI can help predict the molecular targets of a compound, providing insights into its mechanism of action.

Biosynthetic Pathways and Natural Occurrence of Macedonic Acid Methyl Ester

Investigation of Enzymatic Transformations Leading to Methyl Ester Formation

The formation of methyl esters from carboxylic acids in biological systems is an enzymatically catalyzed process. While direct research on the specific enzymes responsible for the methylation of macedonic acid is limited, the general mechanisms of fatty acid and triterpenoid (B12794562) esterification provide a foundational understanding.

Enzymes such as lipases and other esterases are known to catalyze the formation of fatty acid methyl esters (FAMEs). thescipub.comnih.govnih.gov This process, often a transesterification, involves the reaction of a glyceride with an alcohol, such as methanol (B129727), to produce fatty acid esters and glycerol. thescipub.com The enzymatic kinetics of such reactions, for instance with kapok seed oil, have been shown to follow the Michaelis-Menten model, indicating a specific enzyme-substrate interaction. thescipub.com In some cases, a mixture of enzymes, like Lipozyme TL IM from Thermomyces lanuginosus and Novozym 435 from Candida antarctica, can be used to optimize the synthesis of fatty acid methyl esters. nih.gov

Furthermore, the enzymatic synthesis of fatty acid methyl esters can also occur through carboxyl group alkylation. nih.gov Hydrolytic enzymes, on the other hand, can catalyze the reverse reaction—the hydrolysis of a carboxylic ester to yield the corresponding free carboxylic acid. google.com The specific enzyme that methylates the carboxyl group of macedonic acid to form its methyl ester is yet to be definitively identified, but it is likely a type of methyltransferase that utilizes a methyl donor to carry out the transformation.

Biosynthetic Precursors and Pathways of Triterpene Acids

Macedonic acid, as a triterpene, originates from the complex and highly branched triterpenoid biosynthetic pathway. hep.com.cnfrontiersin.org Triterpenes are C30 isoprenoid compounds synthesized via the mevalonic acid (MVA) pathway in the cytoplasm. frontiersin.orgresearchgate.net

The key steps in the biosynthesis of triterpene acids are as follows:

Formation of Isopentenyl Diphosphate (IPP): The pathway begins with acetyl-CoA, which is converted through a series of enzymatic steps to IPP, the basic C5 building block of all terpenoids. frontiersin.org

Synthesis of Squalene (B77637): Two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, are condensed head-to-head by squalene synthase to form squalene (C30). oup.comwikipedia.org

Cyclization of 2,3-Oxidosqualene (B107256): Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase. oup.com This linear precursor is then cyclized by a class of enzymes known as oxidosqualene cyclases (OSCs) to form various polycyclic triterpene skeletons. frontiersin.orgnih.gov This cyclization is a critical branching point that leads to the vast structural diversity of triterpenes. nih.gov

Modification of the Triterpene Skeleton: Following cyclization, the basic triterpene skeleton undergoes a series of modifications, including oxidations, hydroxylations, and glycosylations, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases. frontiersin.orgnih.gov For instance, the oxidation of the C-28 position of triterpene backbones like α-amyrin and β-amyrin by CYP716A family enzymes is a key step in the formation of ursolic acid and oleanolic acid, respectively. researchgate.net

Macedonic acid is an oleanane-type triterpenoid. biocrick.com Its biosynthesis would therefore follow the general pathway leading to oleanane (B1240867) skeletons. The final steps would involve specific P450s and other modifying enzymes to introduce the hydroxyl groups and the carboxylic acid function at the specific positions of the oleanane framework.

Characterization of Natural Sources of Macedonic Acid and Related Compounds

Macedonic acid and its methyl ester have been isolated from various plant sources. Research has identified these compounds in species of the Glycyrrhiza (licorice) genus. For example, macedonic acid methyl ester has been identified in the roots of Glycyrrhiza squamulosa. biocrick.com Two new triterpenoidal sapogenins, glyyunnanprosapogenin D and glyyunnansapogenin F, were isolated from the roots of Glycyrrhiza yunnanensis, with the former yielding macedonic acid upon hydrolysis. biocrick.com Additionally, a study on the underground parts of Glycyrrhiza bucharica identified macedonoside C, a glycoside of macedonic acid. biocrick.com

The presence of these compounds is not limited to the Glycyrrhiza genus. While not explicitly stating the presence of macedonic acid, various medicinal plants from the Sharr Mountains in the Macedonian region are known to produce a variety of terpenes. researchgate.netnih.gov This region is a significant reservoir of plant biodiversity, and further phytochemical investigation of its flora, such as the Macedonian Oak (Quercus trojana), could reveal additional sources of macedonic acid and its derivatives. fatplants.net

Below is a table summarizing the natural sources of macedonic acid and its related compounds mentioned in the literature.

| Compound | Plant Source | Plant Part | Reference |

| This compound | Glycyrrhiza squamulosa | Roots | biocrick.com |

| Macedonic acid (from glyyunnanprosapogenin D) | Glycyrrhiza yunnanensis | Roots | biocrick.com |

| Macedonoside C | Glycyrrhiza bucharica | Underground parts | biocrick.com |

Emerging Research Applications of Macedonic Acid Methyl Ester

Application as Chemical Probes for Cellular and Molecular Research

The unique properties of certain methyl esters make them valuable as chemical probes in cellular and molecular research. For instance, D-Glucuronic acid methyl ester can be useful as a magnetic resonance spectroscopy probe due to the hydrogen bonding capabilities of its hydroxyl group. biosynth.com In a broader context, the analysis of fatty acid methyl ester (FAME) profiles can serve as a method for "microbial fingerprinting," aiding in the identification of bacterial strains and the characterization of new species. wikipedia.org This is accomplished by transesterifying lipids from cultured microbes and analyzing the resulting FAMEs with gas chromatography. wikipedia.org

Utilization in Materials Science Research (e.g., Green Solvents, Bio-Transformer Fluids)

In the realm of materials science, fatty acid methyl esters (FAMEs) are gaining recognition as environmentally friendly "green solvents." krishioils.comwikipedia.org Their appeal lies in their biodegradability, low emission of volatile organic compounds (VOCs), and non-toxic nature. krishioils.commdpi.comunivarsolutions.com These characteristics make them a sustainable alternative to traditional petrochemical solvents. wikipedia.org FAMEs have been investigated for various applications, including the removal of low-polarity materials from cultural heritage artifacts. mdpi.com

Another significant area of research is the use of FAMEs as bio-transformer fluids. researchgate.net Vegetable oil-based transformer insulating oils can be produced through transesterification. mdpi.com For example, the epoxidized methyl ester of Irvingia gabonensis kernel oil has shown potential for this application. researchgate.net Similarly, FAMEs synthesized from soybean oil have been shown to possess a high dielectric breakdown voltage, a key property for transformer insulation. mdpi.com Research has also been conducted on producing transformer oil from castor seed oil by reacting the refined oil with methanol (B129727) in the presence of a catalyst to create fatty acid methyl esters. explorematicsjournal.org.ng

Table 1: Properties of FAMEs in Materials Science Applications

| Application | Key Properties of FAMEs | Supporting Evidence |

|---|---|---|

| Green Solvents | Biodegradable, Low VOC emissions, Non-toxic | FAMEs are considered "green solvents" due to these properties. krishioils.comwikipedia.orgunivarsolutions.com |

| Bio-Transformer Fluids | High dielectric breakdown voltage, Good thermal stability | FAMEs from soybean oil and Irvingia gabonensis kernel oil show promise. researchgate.netmdpi.com |

Contributions to Biofuel Research and Biodiesel Production Methodologies (General Methyl Ester Context)

Fatty acid methyl esters (FAMEs) are the primary molecules in biodiesel, which is produced through the transesterification of fats and oils. wikipedia.orgcrownoil.co.uk This process involves reacting fats, such as vegetable oils or animal fats, with an alcohol like methanol in the presence of a catalyst. wikipedia.orgcrownoil.co.uk The use of FAMEs in biodiesel is preferred over free fatty acids to prevent corrosion of engines and infrastructure. wikipedia.org

Biodiesel is considered a renewable and more environmentally friendly alternative to fossil fuels, as it is biodegradable and non-toxic. researchgate.net Research in this area focuses on optimizing the transesterification process to improve biodiesel yield and quality. researchgate.netunirioja.es Studies have explored various feedstocks, including waste cooking oil, and different catalytic methods to make production more sustainable and cost-effective. researchgate.netjournalcsij.com The composition of FAMEs in biodiesel influences its properties, and analytical techniques like gas chromatography are used to ensure it meets quality standards. researchgate.net

Table 2: Common Feedstocks for FAME-based Biodiesel Production

| Feedstock | Description |

|---|---|

| Vegetable Oils | Includes soybean, rapeseed, sunflower, and palm oil. crownoil.co.ukmarketresearchfuture.com |

| Used Cooking Oils | A more sustainable option that recycles waste products. crownoil.co.ukresearchgate.net |

| Animal Fats/Tallow | Another source for biodiesel production. crownoil.co.uk |

Agricultural Research Applications (e.g., Nitrification Inhibitors)

In agricultural research, certain methyl esters have been identified as effective nitrification inhibitors. jircas.go.jp These compounds slow down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, a process that can lead to nitrogen loss and environmental pollution. mdpi.com For example, methyl linoleate (B1235992) has demonstrated a greater inhibitory effect on soil nitrification than its corresponding free fatty acid, linoleic acid. jircas.go.jp This effect was found to be stable for an extended period, helping to maintain soil nitrogen in the more readily available ammonium form. jircas.go.jp

The mechanism of inhibition often involves blocking key enzymes in nitrifying bacteria, such as ammonia (B1221849) monooxygenase (AMO) and hydroxylamine (B1172632) oxidoreductase (HAO). jircas.go.jpfrontiersin.org Research has also explored the nitrification-inhibiting properties of compounds extracted from plants, such as methyl-p-coumarate and methyl ferulate from Brachiaria humidicola. mdpi.com The development of effective nitrification inhibitors from natural sources like vegetable oils presents a promising avenue for improving nitrogen use efficiency in agriculture. jircas.go.jp

Role in Enhancing Bioprocesses (e.g., Lipase (B570770) Expression in Microorganisms)

Methyl esters also play a role in enhancing various bioprocesses, particularly those involving enzymes like lipases. Lipases are versatile enzymes with numerous industrial applications, including the production of biodiesel. mdpi.com Research has shown that microorganisms can be genetically engineered to produce lipases with desired characteristics. mdpi.com

The expression of lipase genes in host microorganisms such as Escherichia coli and Pichia pastoris is a key area of study. mdpi.com While the direct role of macedonic acid methyl ester in lipase expression is not specifically detailed in the provided search results, the broader context of fatty acid methyl esters is relevant. For instance, the analysis of FAMEs is used to identify microorganisms that produce lipases for degrading fats and oils. jmb.or.kr Furthermore, the enzymatic activity of lipases is often tested using substrates that are methyl esters of fatty acids, such as p-nitrophenyl palmitate. d-nb.info This indicates the integral role of methyl esters in the study and application of lipases in various biotechnological processes.

Challenges and Future Directions in Macedonic Acid Methyl Ester Research

Development of Sustainable and Efficient Synthetic Strategies

The current reliance on extraction from natural sources, such as species of the Glycyrrhiza genus, presents challenges for the large-scale and sustainable production of Macedonic acid methyl ester. While the semi-synthesis of related oleanane (B1240867) triterpenoids has been explored, specific, efficient, and environmentally friendly synthetic routes for this compound remain an area for development. acs.orgmdpi.comresearchgate.net

Future research should focus on:

Chemoenzymatic Synthesis: Combining the selectivity of enzymatic transformations with the efficiency of chemical synthesis could provide a sustainable pathway. Enzymes could be employed for specific hydroxylations or glycosylations, reducing the need for complex protection and deprotection steps common in traditional organic synthesis.

Total Synthesis: While complex, the total synthesis of this compound would offer complete control over stereochemistry and allow for the creation of novel analogs. Advances in synthetic methodologies, such as C-H activation and catalytic cross-coupling reactions, could make this a more feasible approach. researchgate.net

Biocatalysis and Metabolic Engineering: Genetically engineering microorganisms or plants to produce Macedonic acid or its precursors offers a promising avenue for sustainable production. nih.gov Identifying and expressing the specific enzymes involved in its biosynthetic pathway in a suitable host could lead to a scalable and controlled manufacturing process.

A comparative look at synthetic approaches for related triterpenoid (B12794562) methyl esters reveals various strategies that could be adapted for this compound.

| Synthetic Approach | Description | Potential Applicability to this compound |

| Semi-synthesis from Oleanolic Acid | Chemical modification of the readily available oleanolic acid at its C-3 hydroxyl, C-12/C-13 double bond, and C-28 carboxylic acid positions. nih.gov | High, as oleanolic acid is a structurally similar and abundant precursor. |

| Methylation of Triterpenoid Acids | Direct esterification of the carboxylic acid group of the parent triterpenoid acid (Macedonic acid) using reagents like diazomethane (B1218177) or by performing the reaction in methanol (B129727) with an acid catalyst. scispace.com | Direct and straightforward method for the final step of synthesis. |

| Glycosylation via Click Chemistry | A powerful tool for the regioselective glycosylation of triterpene aglycones, which can be adapted for attaching sugar moieties to the Macedonic acid backbone before or after esterification. acs.org | Useful for creating a library of glycosylated derivatives to explore structure-activity relationships. |

Discovery of Novel Biological Targets and Therapeutic Mechanisms

Initial studies have highlighted the in vitro antiviral activity of this compound against influenza A and B viruses. scispace.comresearchgate.netscispace.com However, the precise molecular targets and the underlying therapeutic mechanisms remain largely unelucidated. Some research on related compounds suggests that the in vivo protective properties might involve mechanisms not directly associated with virus-specific targets, pointing towards immunomodulatory or other host-directed effects. scispace.comresearchgate.net

Future research efforts should be directed towards:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies to identify the specific cellular proteins that this compound interacts with. aacrjournals.orgplos.org For instance, studies on other synthetic oleanane triterpenoids have identified targets like NF-κB, STATs, and mTOR, which are crucial in inflammatory and viral responses. aacrjournals.orgplos.orgnih.gov

Mechanism of Action Studies: Investigating the downstream effects of target engagement, including the modulation of signaling pathways, gene expression, and cellular processes. This could involve transcriptomic and proteomic analyses of cells treated with the compound.

Exploration of Broader Therapeutic Applications: Given the diverse biological activities of triterpenoids, including anti-inflammatory, and hepatoprotective effects, it is crucial to screen this compound for a wider range of therapeutic applications. nih.govresearchgate.net

The known antiviral mechanisms of other triterpenoids can provide a roadmap for investigating this compound.

| Antiviral Mechanism | Description | Relevance to this compound Research |

| Inhibition of Viral Entry | Blocking the attachment or fusion of the virus to the host cell membrane. | A potential mechanism to investigate, as seen with other triterpenoids against various viruses. |

| Inhibition of Viral Replication | Interfering with the viral enzymes responsible for replicating the viral genome, such as RNA polymerase. | A key area of investigation, given the observed reduction in viral replication in vitro. scispace.comresearchgate.net |

| Modulation of Host Signaling Pathways | Altering host cell pathways that the virus hijacks for its own replication, such as the NF-κB or MAPK pathways. | Highly relevant, as this could explain potential immunomodulatory effects. aacrjournals.org |

| Inhibition of Viral Protease | Blocking the activity of viral proteases that are essential for the maturation of viral proteins. | A plausible target, as protease inhibition is a common antiviral strategy. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org Research on Glycyrrhiza species, the natural source of Macedonic acid, has demonstrated the power of multi-omics approaches in elucidating the biosynthesis of triterpenoids and their roles in plant-microbe interactions. nih.govnih.govresearchgate.net

Future research should embrace:

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in response to this compound treatment can reveal the cellular pathways and networks it modulates. nih.gov

Metabolomic Analysis: Studying the changes in the cellular metabolome can provide insights into the metabolic reprogramming induced by the compound and help identify biomarkers of its activity. nih.govnih.govresearchgate.netscilit.com

Integrative Bioinformatic Analysis: Developing computational models to integrate multi-omics data will be essential for identifying key regulatory nodes and formulating new hypotheses about the compound's mechanism of action. frontiersin.org

Advancements in Analytical Techniques for Trace Analysis and Metabolite Profiling

The accurate detection and quantification of this compound and its metabolites in complex biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The development of highly sensitive and specific analytical methods is therefore a priority.

Key areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): Techniques like UPLC-QTOF-MS/MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) can be employed for the sensitive and specific quantification of this compound and its metabolites in biological fluids and tissues. nih.govmdpi.comsemanticscholar.orgnih.gov

Hyphenated Chromatographic Techniques: The use of two-dimensional liquid chromatography (2D-LC) can enhance the separation of complex mixtures, enabling the detection of trace-level metabolites. nih.gov

The following table summarizes analytical techniques applicable to the study of this compound.

| Analytical Technique | Application | Advantages |

| UPLC-ESI-MS/MS | Quantification of the compound and its metabolites in biological samples. mdpi.com | High sensitivity, specificity, and throughput. |

| GC-MS | Analysis of volatile derivatives and for metabolite profiling of primary metabolites. nih.govresearchgate.net | Excellent separation efficiency for volatile compounds. |

| NMR Spectroscopy | Structural elucidation of metabolites and metabolic fingerprinting. nih.govscilit.com | Non-destructive and provides detailed structural information. |

| 2D-LC-MS | Separation and identification of trace metabolites in complex matrices. nih.gov | Increased peak capacity and resolution compared to one-dimensional LC. |

Interdisciplinary Research Collaborations for Translational Discoveries

The journey of this compound from a laboratory curiosity to a potential therapeutic agent necessitates a collaborative effort across multiple scientific disciplines. The study of triterpenoids from Glycyrrhiza, for instance, has benefited from collaborations between phytochemists, pharmacologists, molecular biologists, and clinicians. researchgate.netguilan.ac.irnih.govfrontiersin.org

Future progress will depend on fostering:

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies can accelerate the drug development process, from lead optimization to clinical trials.

Integration of Computational and Experimental Biology: Close collaboration between computational biologists and experimental scientists will be crucial for designing experiments, analyzing large datasets, and building predictive models of the compound's activity.

Translational Research Consortia: Establishing consortia focused on the therapeutic potential of natural products can bring together the necessary expertise and resources to overcome the challenges of drug development and facilitate the translation of basic research findings into clinical applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing or isolating Macedonic Acid Methyl Ester (MAME) from natural sources?